8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
The compound “8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a type of triazole-pyrimidine hybrid . Triazole compounds, including this one, are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazole-pyrimidine hybrids, like the compound , are typically synthesized and characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .Molecular Structure Analysis
Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their ability to form hydrogen bonds and dipole interactions, allowing them to interact with various biological targets . They are stable under hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Mechanism of Action
Target of Action
The primary targets of this compound appear to be related to neuroprotection and anti-inflammatory pathways . The compound is part of a series of triazole-pyrimidine hybrids that have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can reduce inflammation and protect neuronal cells .
Pharmacokinetics
Triazole derivatives are known for their relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Result of Action
The result of the compound’s action is a reduction in inflammation and protection of neuronal cells . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as the reduction of ER stress and apoptosis .
Future Directions
The compound “8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione” shows promise as a potential neuroprotective and anti-neuroinflammatory agent . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential use in drug development .
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O3/c1-5-6-9-25-14-16(23(2)19(28)24(3)17(14)27)26-15(21-22-18(25)26)12-10-11(20)7-8-13(12)29-4/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYTUHYXWNMGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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